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molecular formula C5H7N3OS B1451424 5-Methyl-1,3-thiazole-2-carbohydrazide CAS No. 858486-43-8

5-Methyl-1,3-thiazole-2-carbohydrazide

Cat. No. B1451424
M. Wt: 157.2 g/mol
InChI Key: YFWTZUVXTJCFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501946B2

Procedure details

A mixture of 1,1-dimethylethyl 2-[(5-methyl-1,3-thiazol-2-yl)carbonyl]hydrazinecarboxylate (I116)(451 mg, 1.753 mmol) in HCl (2.191 ml, 72.1 mmol) (4M solution in 1,4-dioxan) was stirred at room temperature under an atmosphere of argon for 18 hours. After this time, the solvent was removed under reduced pressure to give an off white coloured solid. The solid was dissovled in MeOH and passed through an SCX cartridge, washing first with MeOH and then with 2M NH3 in MeOH The NH3 containing fractions were combined and concentrated under reduced pressure to give a white coloured solid of desired product in 224 mg.
Name
Quantity
2.191 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([C:7]([NH:9][NH:10]C(OC(C)(C)C)=O)=[O:8])=[N:4][CH:3]=1.Cl>CO>[CH3:1][C:2]1[S:6][C:5]([C:7]([NH:9][NH2:10])=[O:8])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
451 mg
Type
reactant
Smiles
CC1=CN=C(S1)C(=O)NNC(=O)OC(C)(C)C
Name
Quantity
2.191 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under an atmosphere of argon for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an off white coloured solid
WASH
Type
WASH
Details
washing first with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=CN=C(S1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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